Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-
Overview
Description
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)-, also known as dicopper tetraiodomercurate, is a chemical compound with the molecular formula Cu₂HgI₄. This compound is characterized by the presence of copper and mercury ions coordinated with iodide ions. It is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- typically involves the reaction of copper(I) iodide (CuI) with mercury(II) iodide (HgI₂) in an appropriate solvent. The reaction can be represented as follows:
2CuI+HgI2→Cu2HgI4
This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is often heated to facilitate the reaction and then allowed to cool, leading to the crystallization of the compound .
Industrial Production Methods
Industrial production of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- follows similar synthetic routes but on a larger scale. The process involves the precise control of reaction conditions, such as temperature, concentration, and solvent choice, to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of copper and mercury ions in different oxidation states.
Substitution Reactions: The iodide ions in the compound can be substituted by other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reducing Agents: Such as sodium borohydride (NaBH₄) can reduce the compound.
Halide Sources: Such as sodium chloride (NaCl) or potassium bromide (KBr) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions may yield different halide complexes .
Scientific Research Applications
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving coordination chemistry and redox processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the context of metal-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- involves its interaction with molecular targets through coordination and redox processes. The copper and mercury ions can interact with various biomolecules, potentially leading to biological effects. The iodide ions may also play a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Mercurate(2-), tetraiodo-, copper(1+) (12), (T-4)-: Similar in structure but with different stoichiometry.
Mercurate(2-), tetraiodo-, copper(2+) (11), (T-4)-: Contains copper in a different oxidation state.
Copper(I) iodide (CuI): A simpler compound with only copper and iodide ions
Uniqueness
Mercurate(2-), tetraiodo-, dicopper(1+), (T-4)- is unique due to its specific coordination environment and the presence of both copper and mercury ions. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
copper(1+);mercury(2+);tetraiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.Hg.4HI/h;;;4*1H/q2*+1;+2;;;;/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXNLSWYLPNEIU-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Cu+].[I-].[I-].[I-].[I-].[Hg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HgI4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905346 | |
Record name | Copper(1+) mercury iodide (2/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13876-85-2, 10031-47-7 | |
Record name | Cuprous mercuric iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013876852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercurate(2-), tetraiodo-, copper(1+) (1:2), (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper(1+) mercury iodide (2/1/4) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicopper tetraiodomercurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPROUS MERCURIC IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9XDO4ZZ77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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